2-amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound belonging to the quinazolinone family. This compound features a quinazolinone core structure with an amino group at the 2-position and a methyl group at the 7-position. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound is of interest in medicinal chemistry due to its potential therapeutic applications and unique structural characteristics.
2-amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one can be sourced from various chemical databases and suppliers, including BenchChem and PubChem. It is classified under heterocyclic compounds, specifically within the category of quinazolinones, which are recognized for their significant pharmacological properties.
The synthesis of 2-amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves cyclization reactions of appropriate precursors. A common synthetic route includes:
The reaction conditions can be optimized for yield and purity by adjusting temperature, pressure, and reaction time. Advanced techniques such as continuous flow reactors may also be employed to enhance scalability and efficiency.
The molecular structure of 2-amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one can be represented as follows:
The compound features a fused bicyclic system typical of quinazolinones, with specific functional groups that contribute to its reactivity and biological activity.
2-amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical transformations:
The major products formed depend on the specific reagents and conditions used. For example, oxidation may yield derivatives with additional oxygen-containing functional groups.
The mechanism of action for 2-amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets within biological systems. The compound may bind to various enzymes or receptors, modulating their activity:
The exact molecular targets depend on the context of its application in medicinal chemistry.
Relevant data regarding melting point, boiling point, and spectral data (e.g., NMR) would provide further insights into its physical characteristics.
2-amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one has several scientific applications:
2-Amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one belongs to the dihydroquinazolinone subclass of fused bicyclic heterocycles. Its systematic IUPAC name denotes a quinazoline core with specific substituents: an amino group at position 2, a methyl group at position 7, and saturation across the 7,8-dihydro-5(6H)-one moiety. The molecular formula is C₉H₁₁N₃O, with a molecular weight of 177.21 g/mol. The core structure consists of a benzene ring fused with a pyrimidinone ring, where the 7,8-dihydro saturation reduces aromaticity and imports conformational flexibility. The 7-methyl substituent introduces steric and electronic effects that influence molecular interactions [1] .
Structural features critical to functionality include:
Table 1: Core Structural Attributes of Quinazolinone Derivatives
Compound | Core Structure | Substituents | Saturation |
---|---|---|---|
4(3H)-Quinazolinone | Basic quinazolinone | None | Fully aromatic |
Target Compound | Dihydroquinazolinone | 2-NH₂, 7-CH₃ | 7,8-Dihydro |
4-Chloro-2-(methylthio) analog | Tetrahydroquinazoline | 4-Cl, 2-SCH₃ | 5,6,7,8-Tetrahydro |
Spectroscopic characterization reveals key signatures: IR shows C=O stretch at ~1660 cm⁻¹ and N-H stretches at 3200–3400 cm⁻¹. ¹³C NMR displays characteristic carbonyl carbon at δ ~190 ppm and sp³-hybridized C7/C8 carbons at δ 25–40 ppm .
The therapeutic exploration of quinazolinones began with natural alkaloids like deoxyvasicinone, but synthetic derivatives gained prominence after the 1990s. The target compound emerged from efforts to optimize CNS-active scaffolds, particularly following discoveries linking quinazolinones to serotonin receptor modulation. Key milestones include:
The compound’s significance lies in its balanced lipophilicity (predicted XLogP3 ≈ 1.2) and hydrogen-bonding capacity (3 acceptors, 2 donors), enabling blood-brain barrier penetration while maintaining target specificity. Compared to early quinazolinones like prazosin (an α-blocker), it lacks the piperazinyl moiety, reducing cardiovascular effects and favoring CNS applications .
Table 2: Evolution of Key Quinazolinone Therapeutics
Era | Representative Agents | Therapeutic Application | Limitations Addressed by Target Compound |
---|---|---|---|
1970s | Prazosin, Doxazosin | Hypertension, BPH | High cardiovascular liability |
2000s | Erlotinib, Gefitinib | Anticancer (EGFR inhibition) | Off-target kinase effects |
2020s | 2-Amino-7-methyl derivatives | CNS disorders (e.g., depression) | Improved CNS penetration and selectivity |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0